molecular formula C31H28N2O3 B11507921 12-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11507921
M. Wt: 476.6 g/mol
InChI Key: STQTWKAZEVLPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl ether group, a methoxy group, and a diazatetraphenone core, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Ether Group: The initial step involves the protection of the phenol group by converting it into a benzyl ether using benzyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

    Formation of the Diazatetraphenone Core: The core structure is synthesized through a cyclization reaction involving a diamine and a diketone under acidic or basic conditions, depending on the specific reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce ketone or nitro groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the compound, using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4-(2-FUROYL)-3-HYDROXY-1-(2-METHOXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4-(3-FLUORO-4-METHYLBENZOYL)-1-(2-FURYLMETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE lies in its specific structural features, such as the combination of a benzyl ether group, a methoxy group, and a diazatetraphenone core. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H28N2O3

Molecular Weight

476.6 g/mol

IUPAC Name

12-(3-methoxy-4-phenylmethoxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C31H28N2O3/c1-19-11-13-22-23(32-19)14-15-25-30(22)29(31-24(33-25)9-6-10-26(31)34)21-12-16-27(28(17-21)35-2)36-18-20-7-4-3-5-8-20/h3-5,7-8,11-17,29,33H,6,9-10,18H2,1-2H3

InChI Key

STQTWKAZEVLPIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC)C(=O)CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.